N-benzyl-4-nitrobenzamide

Catalog No.
S1927051
CAS No.
2585-26-4
M.F
C14H12N2O3
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-nitrobenzamide

CAS Number

2585-26-4

Product Name

N-benzyl-4-nitrobenzamide

IUPAC Name

N-benzyl-4-nitrobenzamide

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

WSUTZIPSLNPTAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound N-benzyl-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-4-nitrobenzamide (CAS 2585-26-4) is a disubstituted aromatic amide featuring a benzyl group attached to the amide nitrogen and a nitro group at the para-position of the benzoyl ring. This specific arrangement of functional groups dictates its utility as a well-defined, crystalline solid, primarily serving as a precursor in multi-step organic syntheses. Its properties are critically influenced by the para-position of the electron-withdrawing nitro group, which governs its solid-state packing, thermal stability, and reactivity in key transformations such as nitro group reduction, making it distinct from its ortho- and meta-isomers.

Substituting N-benzyl-4-nitrobenzamide with its ortho- or meta-isomers is inadvisable for achieving reproducible outcomes. The position of the nitro group significantly alters the molecule's steric profile, electronic distribution, and capacity for intermolecular hydrogen bonding. These molecular-level differences lead to distinct crystal packing arrangements, melting points, and thermal stabilities. Consequently, using an incorrect isomer can compromise process parameters, final product purity, and the performance of materials where solid-state architecture is critical, making precise isomer selection essential for predictable synthesis and material science applications.

Differentiated Solid-State Properties: Predictable Crystal Packing Driven by Para-Substitution

Crystallographic studies on analogous systems show that the para-position of the nitro group facilitates a more ordered and stable solid-state architecture compared to ortho- and meta-isomers. For example, in a comparative study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the p-nitro derivative crystallized in a distinct orthorhombic system, while the o-nitro and m-nitro isomers formed monoclinic crystals. The steric hindrance of the ortho-nitro group leads to a distorted molecular geometry. This structural control in the para-isomer is critical for applications requiring well-defined crystalline materials.

Evidence DimensionCrystal System
Target Compound DataOrthorhombic (Pbcn space group) for p-nitro analog
Comparator Or BaselineMonoclinic (P21/n and C2/c space groups) for o-nitro and m-nitro analogs
Quantified DifferenceDifferent crystal systems and space groups, indicating fundamentally different packing
ConditionsSingle-crystal X-ray diffraction analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers.

This ensures consistent solid-state properties such as melting point, density, and solubility, which are critical for process control, formulation, and device fabrication.

Precursor Suitability: Favorable Reactivity for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a foundational synthetic transformation. N-benzyl-4-nitrobenzamide is an effective precursor for the corresponding 4-aminobenzamide derivative. The para-position of the nitro group provides a sterically unhindered site for reduction by various reagents (e.g., SnCl2, H2/Pd-C, Fe/HCl). In contrast, ortho-isomers can exhibit lower reactivity or side reactions due to steric hindrance and potential interaction with the adjacent amide group, complicating purification and reducing yields. The electrochemical reduction of the 4-nitro isomer to cleave the C-N bond also occurs at a well-defined potential, highlighting its predictable reactivity.

Evidence DimensionReactivity & Steric Hindrance
Target Compound DataSterically unhindered para-position allows for clean, high-yielding reduction to the corresponding amine.
Comparator Or BaselineOrtho-nitro isomers often exhibit steric hindrance, which can lower reaction rates or lead to undesired side products.
Quantified DifferenceQualitative but significant difference in reaction predictability and yield based on established principles of steric effects in aromatic substitution and reduction reactions.
ConditionsStandard chemical or electrochemical reduction conditions for aromatic nitro groups.

Choosing the para-isomer ensures higher process efficiency and product purity when synthesizing downstream amine-containing target molecules, reducing manufacturing costs.

Precursor for Para-Phenylenediamine-Based Materials

Due to its efficient conversion to N-benzyl-4-aminobenzamide, this compound is a strategic choice for synthesizing polymers, dyes, or pharmaceutical intermediates where a para-substituted diamine-like scaffold is required. The predictable, high-yielding reduction makes it suitable for scale-up operations where process reliability is paramount.

Development of Crystalline Organic Materials

The defined solid-state structure, resulting from the para-nitro substitution, makes this compound a valuable building block in crystal engineering and materials science. It can be used in studies targeting the rational design of organic materials with specific packing motifs for applications in non-linear optics or electronics, where isomeric purity and predictable crystallography are essential.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, N-benzyl-4-nitrobenzamide provides a structurally defined, semi-rigid scaffold. Its clean conversion to the corresponding amine allows for systematic derivatization at the para-position, enabling clear investigation of how substituents at this position influence biological activity without the confounding steric or electronic effects of ortho- or meta-isomers.

XLogP3

2.1

Other CAS

2585-26-4

Wikipedia

N-benzyl-4-nitrobenzamide

Dates

Last modified: 08-16-2023

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